molecular formula C8H18N2O B12430062 1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-2-ol

1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-2-ol

Cat. No.: B12430062
M. Wt: 158.24 g/mol
InChI Key: VDMURYIBJNVHLD-UHFFFAOYSA-N
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Description

1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-2-ol is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-2-ol typically involves the reaction of 3-aminopyrrolidine with 2-methylpropan-2-ol under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by nucleophilic substitution with the aminopyrrolidine . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols .

Scientific Research Applications

1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-2-ol involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their function. Additionally, the compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Aminopyrrolidin-1-yl)-2-methylpropan-2-ol is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

1-(3-aminopyrrolidin-1-yl)-2-methylpropan-2-ol

InChI

InChI=1S/C8H18N2O/c1-8(2,11)6-10-4-3-7(9)5-10/h7,11H,3-6,9H2,1-2H3

InChI Key

VDMURYIBJNVHLD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN1CCC(C1)N)O

Origin of Product

United States

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